2-Amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-nitrophenyl)propane-1,3-diol and 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid are complex organic compounds with significant applications in various fields, including pharmaceuticals and chemical research. These compounds are known for their unique structural properties and reactivity, making them valuable in synthetic chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with 2-amino-1,3-propanediol under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
For 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid, the synthesis involves the esterification of 3-methyl-2-phenylmethoxybutanoic acid with ethyl chloroformate. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance efficiency and yield. Purification steps such as crystallization and distillation are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid primarily undergoes ester hydrolysis and transesterification reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is widely used in pharmaceutical research, particularly in the synthesis of antibiotics like chloramphenicol. It is also used in the development of new chemical entities for medicinal chemistry .
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid finds applications in organic synthesis as a building block for complex molecules. It is also used in the production of polymers and as an intermediate in the synthesis of various pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibiotic effect. The nitro group plays a crucial role in this mechanism by facilitating the binding to the ribosomal subunits .
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid acts as a prodrug, undergoing hydrolysis to release the active drug molecule. This mechanism ensures targeted delivery and controlled release of the active compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar compounds include 2-amino-1-(4-chlorophenyl)propane-1,3-diol and 2-amino-1-(4-methylphenyl)propane-1,3-diol.
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid: Similar compounds include 2-ethoxycarbonyl-3-methyl-2-phenylbutanoic acid and 2-ethoxycarbonyl-3-methyl-2-phenylmethoxypropanoic acid.
Uniqueness
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is unique due to its nitro group, which imparts specific reactivity and biological activity. Similarly, 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid is unique due to its ester functionality, which allows for controlled hydrolysis and targeted drug delivery .
Eigenschaften
Molekularformel |
C24H32N2O9 |
---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C15H20O5.C9H12N2O4/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h5-9,11H,4,10H2,1-3H3,(H,16,17);1-4,8-9,12-13H,5,10H2 |
InChI-Schlüssel |
CRUJOISRGLUESB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.